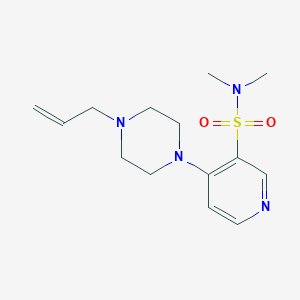
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as ADP or ADP-ribosylation inhibitor. This compound has gained significant attention in the scientific community due to its potential applications in research and development.
Mécanisme D'action
The mechanism of action of 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide involves the inhibition of ADP-ribosylation. This inhibition prevents the transfer of ADP-ribose groups to target proteins, which can affect the function and activity of these proteins.
Biochemical and physiological effects:
The biochemical and physiological effects of ADP-ribosylation inhibitor depend on the specific target proteins and biological processes being studied. However, some of the known effects include the inhibition of DNA repair, modulation of immune response, and regulation of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ADP-ribosylation inhibitor in lab experiments has several advantages, including its specificity for ADP-ribosyltransferase enzymes, its ability to inhibit ADP-ribosylation in live cells, and its potential to elucidate the role of ADP-ribosylation in various biological processes. However, some limitations include its potential toxicity and the need for careful optimization of experimental conditions.
Orientations Futures
There are several potential future directions for research involving 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide. These include the development of more potent and selective ADP-ribosylation inhibitors, the investigation of the role of ADP-ribosylation in disease states, and the exploration of the potential therapeutic applications of ADP-ribosylation inhibitors.
In conclusion, 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide is a promising compound for scientific research due to its potential applications in the study of ADP-ribosylation and its effects on biological processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide involves the reaction of 4-aminopyridine with allyl bromide and N,N-dimethylpiperazine in the presence of a base. The resulting product is then treated with sulfamic acid to yield the final compound.
Applications De Recherche Scientifique
The ADP-ribosylation inhibitor has been widely used in scientific research to study the role of ADP-ribosylation in various biological processes. This compound is known to inhibit the activity of ADP-ribosyltransferase enzymes, which are involved in the transfer of ADP-ribose groups to target proteins.
Propriétés
Nom du produit |
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide |
|---|---|
Formule moléculaire |
C14H22N4O2S |
Poids moléculaire |
310.42 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(4-prop-2-enylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H22N4O2S/c1-4-7-17-8-10-18(11-9-17)13-5-6-15-12-14(13)21(19,20)16(2)3/h4-6,12H,1,7-11H2,2-3H3 |
Clé InChI |
VOOZKWFGFCUCJJ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C |
SMILES canonique |
CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-4-nitro-2-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215252.png)
![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)
![N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B215256.png)
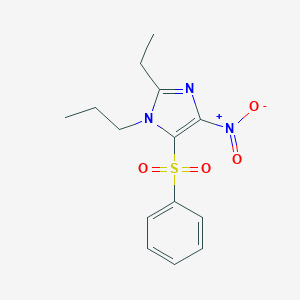
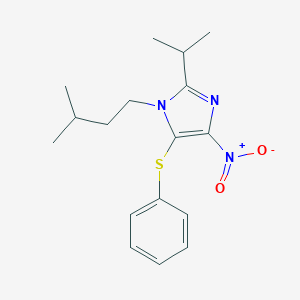
![1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole](/img/structure/B215259.png)
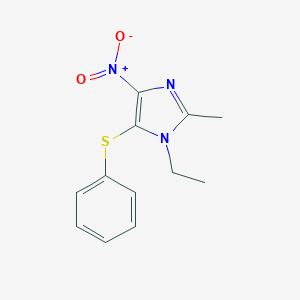
![3-Nitro-2-[(6-methylpyridin-2-yl)thio]pyridine](/img/structure/B215263.png)
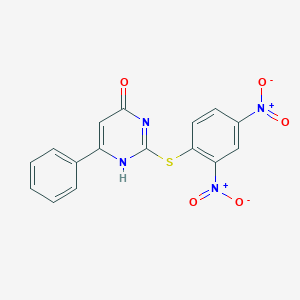
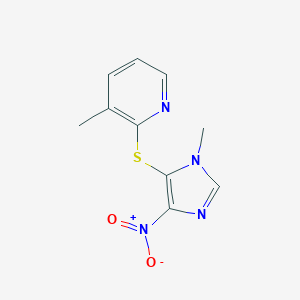
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine](/img/structure/B215269.png)
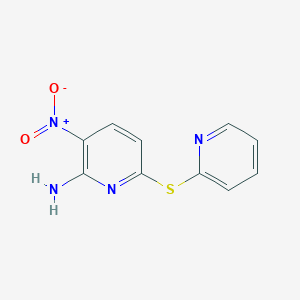
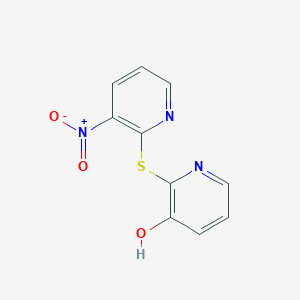
![3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine](/img/structure/B215274.png)